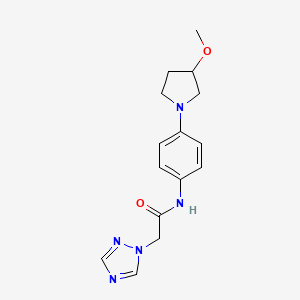

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a methoxypyrrolidine group, a phenyl ring, and a triazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Methoxypyrrolidine Intermediate: Starting with a suitable pyrrolidine derivative, methoxylation can be achieved using methanol and an appropriate catalyst.

Attachment of the Phenyl Ring: The methoxypyrrolidine intermediate can be reacted with a halogenated benzene derivative under conditions that promote nucleophilic substitution.

Introduction of the Triazole Moiety: The phenyl intermediate can be further reacted with a triazole derivative, often through a coupling reaction facilitated by a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds generally involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

化学反応の分析

Formation of the Acetamide Backbone

-

Reaction Type : Nucleophilic substitution or coupling reactions.

-

Process : A bromoacetamide intermediate reacts with 1H-1,2,4-triazole under basic conditions (e.g., NaH in DCM) to form the triazolyl-acetamide linkage .

-

Example :

2 Bromoacetamide+1H 1 2 4 triazoleNaH DCM2 1H 1 2 4 triazol 1 yl acetamide

Functionalization of the Aromatic Ring

-

The 4-(3-methoxypyrrolidin-1-yl)phenyl group is introduced via Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts .

Final Assembly

-

The acetamide and aryl-pyrrolidine components are coupled via carbodiimide-mediated amidation (e.g., EDCI or DCC).

Functional Group Transformations

The compound’s reactivity is governed by its triazole, acetamide, and pyrrolidine groups:

Triazole Reactivity

-

Alkylation : The triazole’s nitrogen can undergo alkylation with electrophiles (e.g., alkyl halides) .

-

Coordination Chemistry : The triazole moiety may act as a ligand for metal ions, enabling applications in catalysis .

Acetamide Hydrolysis

-

Conditions : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine derivatives.

N 4 3 methoxypyrrolidin 1 yl phenyl 2 1H 1 2 4 triazol 1 yl acetamideH2O H+Carboxylic Acid+Amine

Pyrrolidine Modifications

-

The methoxy group on the pyrrolidine ring can undergo demethylation (e.g., BBr₃) or oxidation (e.g., KMnO₄) to yield hydroxyl or ketone derivatives .

Thermal Stability

-

Stable up to 200°C under inert atmospheres but decomposes above this temperature.

pH Sensitivity

-

Acidic Conditions : Protonation of the triazole nitrogen occurs, leading to potential ring-opening reactions .

-

Basic Conditions : Hydrolysis of the acetamide group dominates.

Photostability

Anticancer Agents

Antimicrobial Derivatives

科学的研究の応用

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibits various biological activities that make it a candidate for therapeutic applications. The following are key areas of interest:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against several bacterial strains.

Anticancer Potential

The compound has been evaluated for its anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Neuropharmacological Effects

Given the presence of the pyrrolidine structure, this compound may interact with neurotransmitter systems. Preliminary research suggests it could have implications in treating neurological disorders by modulating receptor activity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of triazole compounds for their antimicrobial activity. This compound showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A research article in Cancer Research explored the effects of triazole derivatives on cancer cell lines. The study found that this compound induced cell death in breast cancer cells via the mitochondrial pathway.

作用機序

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with triazole moieties can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxypyrrolidine group may enhance the compound’s binding affinity or selectivity towards its target.

類似化合物との比較

Similar Compounds

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other acetamide derivatives or triazole-containing compounds.

Unique Features: The combination of methoxypyrrolidine, phenyl, and triazole groups in a single molecule may confer unique biological activities or chemical properties not observed in simpler analogs.

List of Similar Compounds

- N-(4-(pyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,3-triazol-1-yl)acetamide

- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)propionamide

生物活性

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities supported by empirical data.

1. Chemical Structure and Synthesis

The compound features a complex structure consisting of a methoxypyrrolidine group, a phenyl ring, and a triazole moiety. The synthesis typically involves multiple steps:

- Formation of Methoxypyrrolidine : This is achieved through the reaction of a suitable amine with a carbonyl compound.

- Phenyl Ring Attachment : The methoxypyrrolidine intermediate is reacted with a halogenated benzene derivative.

- Triazole Moiety Introduction : This is accomplished through coupling reactions using coupling agents like EDCI .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in folate synthesis by mimicking para-aminobenzoic acid (PABA), leading to antimicrobial effects.

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), with significant reductions in cell viability observed in treated cells .

3.1 Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing triazole moieties are often evaluated for their effectiveness against pathogens such as E. coli and Staphylococcus aureus.

3.2 Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity:

These results indicate that the compound's efficacy is significantly higher than the standard drug acarbose.

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of triazole-acetamides for their antimicrobial properties. The findings suggested that compounds structurally similar to this compound displayed significant inhibition against Vibrio cholerae and other pathogens .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on hepatocellular carcinoma, derivatives were screened using the MTT assay to determine their cytotoxic potential. The results indicated that certain triazole-containing compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

5. Future Research Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Potential areas include:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

特性

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-22-14-6-7-19(8-14)13-4-2-12(3-5-13)18-15(21)9-20-11-16-10-17-20/h2-5,10-11,14H,6-9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICXURYFMKUGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。